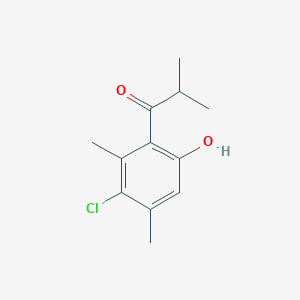

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one

Description

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one is an aromatic hydroxyketone characterized by a chloro-substituted, hydroxylated, and dimethylated benzene ring attached to a branched ketone group (2-methylpropan-1-one). This compound is of interest in organic synthesis, particularly as a precursor for antimicrobial agents like fluorinated benzofuran derivatives . Its molecular formula is C₁₂H₁₅ClO₂ (calculated based on structural analogs), with a molecular weight of 226.70 g/mol (consistent with its butanone analog) . The presence of a hydroxyl group and chlorine substituent influences its hydrogen-bonding capacity and reactivity, making it a versatile intermediate in medicinal chemistry .

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C12H15ClO2/c1-6(2)12(15)10-8(4)11(13)7(3)5-9(10)14/h5-6,14H,1-4H3 |

InChI Key |

YDLBNSJFAMJMCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)C(=O)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde and 2-methylpropan-1-one.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the reaction. Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or Bronsted acids like sulfuric acid (H2SO4).

Procedure: The aldehyde and ketone are mixed in a suitable solvent, such as ethanol or methanol, and the catalyst is added. The mixture is then heated to reflux for several hours to ensure complete reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 1-(3-chloro-6-oxo-2,4-dimethylphenyl)-2-methylpropan-1-one.

Reduction: Formation of 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-ol.

Substitution: Formation of 1-(3-substituted-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one.

Scientific Research Applications

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one depends on its specific application:

Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Chemical Reactions: The presence of reactive functional groups, such as the hydroxy and chloro groups, allows the compound to participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Comparison with Similar Compounds

Structural Analogs with Varying Ketone Chains

Compounds sharing the same aromatic core but differing in ketone chain length and branching are compared below:

Key Observations :

- Increasing ketone chain length correlates with higher molecular weight and melting points (e.g., pentanone analog: 98–99 °C ).

- The target compound and its butanone analog share identical molecular formulas but differ in ketone branching (2-methylpropan-1-one vs. butan-1-one), which may affect solubility and crystallinity .

Substituent Variants on the Aromatic Ring

Modifications to substituents on the benzene ring alter physicochemical properties:

Key Observations :

- Replacement of the hydroxyl group with methoxy (e.g., 4-methoxyphenyl derivative) reduces hydrogen-bonding capacity, leading to lower melting points and liquid states .

- Chlorine and hydroxyl groups in the target compound enhance electrophilic reactivity, facilitating its use in forming heterocycles like benzofurans .

Derivatives: Semicarbazones and Oximes

Derivatization via condensation reactions modifies stability and bioactivity:

Key Observations :

Hydrogen-Bonding and Crystallography

The hydroxyl group participates in intermolecular hydrogen bonds, influencing crystal packing.

Biological Activity

1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-2-methylpropan-1-one, also known by its CAS number 1249367-09-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 240.72 g/mol. The compound features a chlorinated aromatic ring and a ketone functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇ClO₂ |

| Molecular Weight | 240.72 g/mol |

| CAS Number | 1249367-09-6 |

Hypolipidemic Effects

Research indicates that derivatives similar to this compound exhibit hypolipidemic properties, which are characterized by their ability to lower lipid levels in the blood. In particular, studies have shown that such compounds can lead to reductions in cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) concentrations in hypercholesterolemic models .

The biological activity of this compound may be attributed to its interaction with various metabolic pathways. Evidence suggests that metabolites or degradation products of the compound are responsible for observed changes in lipoprotein concentrations .

Case Studies

- Study on Lipid Modulation : A study conducted on hypercholesterolemic rats demonstrated that the administration of compounds with similar structures resulted in significant reductions in total cholesterol and triglycerides. The optimal activity was noted when specific substitutions were made on the aromatic ring .

- Toxicological Assessment : In assessing the safety profile of this compound, integrated approaches for testing and assessment (IATA) were utilized to evaluate chronic toxicity and carcinogenicity. These assessments indicated a need for careful monitoring due to potential adverse effects associated with long-term exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.